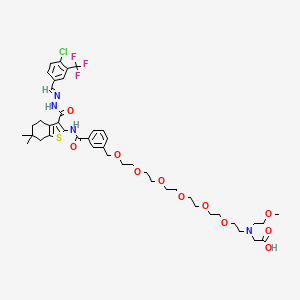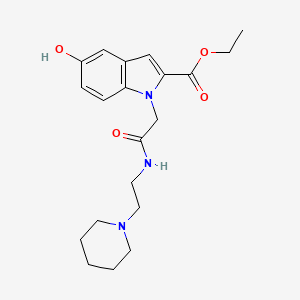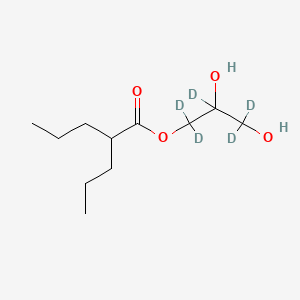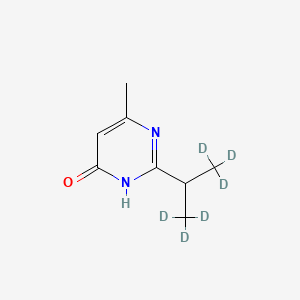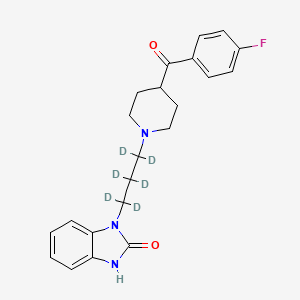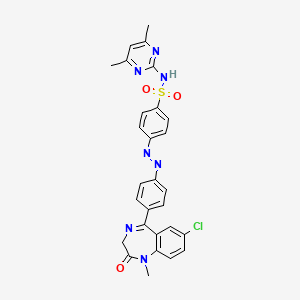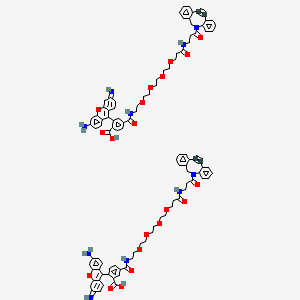methyl dihydrogen phosphate](/img/structure/B12416408.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is a complex organic compound. It is a labeled nucleotide analog, often used in biochemical and pharmaceutical research. The compound’s structure includes isotopic labeling with carbon-13, which makes it useful in various nuclear magnetic resonance (NMR) studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the labeled sugar moiety, followed by the coupling of the purine base and subsequent phosphorylation.
Preparation of Labeled Sugar Moiety: The synthesis starts with the incorporation of carbon-13 into the sugar ring. This can be achieved through the use of labeled glucose or other precursors.
Coupling with Purine Base: The labeled sugar is then coupled with the purine base (adenine) under acidic or basic conditions to form the nucleoside.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to form the nucleotide. This is typically done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can participate in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the purine base can lead to the formation of oxopurines, while substitution reactions can yield various nucleoside analogs.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate is used in NMR studies to investigate the structure and dynamics of nucleotides and nucleic acids.
Biology
In biological research, this compound is used to study DNA and RNA synthesis, repair, and interactions with proteins. The isotopic labeling allows for detailed tracking and analysis in metabolic studies.
Medicine
In medicine, it is used in the development of antiviral and anticancer drugs. The compound’s analogs can act as inhibitors of viral replication or as agents that interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of labeled drugs for pharmacokinetic and pharmacodynamic studies.
作用機序
The mechanism of action of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate involves its incorporation into nucleic acids. Once incorporated, it can interfere with normal DNA or RNA function, leading to the inhibition of replication or transcription. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its interactions and effects.
類似化合物との比較
Similar Compounds
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate: This is the non-labeled version of the compound.
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-2H4)oxolan-2-yl]methyl dihydrogen phosphate: This compound is labeled with deuterium instead of carbon-13.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-ylmethyl dihydrogen phosphate lies in its isotopic labeling with carbon-13. This labeling provides distinct advantages in NMR studies, allowing for detailed structural and dynamic analysis that is not possible with non-labeled or deuterium-labeled analogs.
特性
分子式 |
C10H14N5O8P |
|---|---|
分子量 |
368.18 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1 |
InChIキー |
RQFCJASXJCIDSX-JGIZTUKCSA-N |
異性体SMILES |
C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]OP(=O)(O)O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


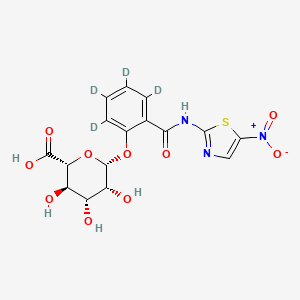
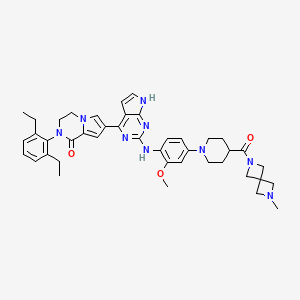
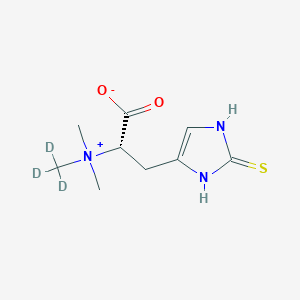
![tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate](/img/structure/B12416364.png)
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)

